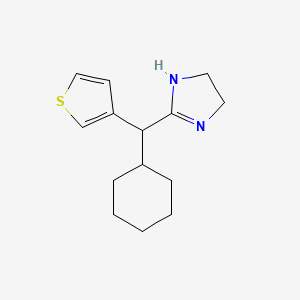
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting with precursors like glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyclohexyl Group: This can be achieved through alkylation reactions using cyclohexyl halides.
Attachment of the Thienylmethyl Group: This step might involve a Friedel-Crafts alkylation reaction using thienylmethyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its imidazole ring.
Medicine: Possible applications in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, imidazole derivatives can interact with biological targets such as enzymes or receptors, often by mimicking natural substrates or inhibitors. The cyclohexyl and thienylmethyl groups might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound, simpler in structure.
2-Methylimidazole: A methyl-substituted derivative.
4,5-Dihydroimidazole: Lacks the cyclohexyl and thienylmethyl groups.
Uniqueness
1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- is unique due to its specific substituents, which can confer distinct chemical and biological properties compared to other imidazole derivatives.
Properties
CAS No. |
681821-53-4 |
|---|---|
Molecular Formula |
C14H20N2S |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
2-[cyclohexyl(thiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H20N2S/c1-2-4-11(5-3-1)13(12-6-9-17-10-12)14-15-7-8-16-14/h6,9-11,13H,1-5,7-8H2,(H,15,16) |
InChI Key |
XHSHPURENAXGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CSC=C2)C3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















